10-(2-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
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Overview
Description
10-(2-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves multiple steps, including the formation of the hexaazatricyclo framework and the introduction of the chlorophenyl and phenylethyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
10-(2-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
10-(2-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 10-(2-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
10-(2-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene: shares structural similarities with other hexaazatricyclo compounds, which may have different substituents or functional groups.
Other similar compounds: include derivatives with variations in the chlorophenyl or phenylethyl groups, leading to differences in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15ClN6 |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
10-(2-chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15ClN6/c21-16-8-4-5-9-17(16)27-19-15(12-23-27)20-25-24-18(26(20)13-22-19)11-10-14-6-2-1-3-7-14/h1-9,12-13H,10-11H2 |
InChI Key |
NXOGRIFAFXHEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5Cl |
Origin of Product |
United States |
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